molecular formula C6H10ClNO4 B14342216 2-(Methylcarbamoyloxy)ethyl 2-chloroacetate CAS No. 105469-20-3

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate

Cat. No.: B14342216
CAS No.: 105469-20-3
M. Wt: 195.60 g/mol
InChI Key: AHFZBIIOAPPROI-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H10ClNO4. It is a derivative of chloroacetic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate can be synthesized through the reaction of ethyl chloroacetate with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylcarbamoyloxy)ethyl 2-chloroacetate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, hydrolysis, and other organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl chloroacetate
  • Methyl chloroacetate
  • Ethyl bromoacetate
  • Methyl bromoacetate

Uniqueness

2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications and can be used in more diverse chemical reactions .

Properties

CAS No.

105469-20-3

Molecular Formula

C6H10ClNO4

Molecular Weight

195.60 g/mol

IUPAC Name

2-(methylcarbamoyloxy)ethyl 2-chloroacetate

InChI

InChI=1S/C6H10ClNO4/c1-8-6(10)12-3-2-11-5(9)4-7/h2-4H2,1H3,(H,8,10)

InChI Key

AHFZBIIOAPPROI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCOC(=O)CCl

Origin of Product

United States

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